Tetrasodium glutamate diacetate

Catalog No.
S545059
CAS No.
51981-21-6
M.F
C9H9NNa4O8
M. Wt
351.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrasodium glutamate diacetate

CAS Number

51981-21-6

Product Name

Tetrasodium glutamate diacetate

IUPAC Name

tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate

Molecular Formula

C9H9NNa4O8

Molecular Weight

351.13 g/mol

InChI

InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4/t5-;;;;/m0..../s1

InChI Key

UZVUJVFQFNHRSY-OUTKXMMCSA-J

SMILES

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Tetrasodium glutamate diacetate;

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Description

The exact mass of the compound Tetrasodium glutamate diacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Chelating Agent:

  • TGLDA functions as a chelating agent, meaning it can bind to metal ions. This property makes it valuable in various research settings. For instance, TGLDA can be used to:
    • Isolate and purify metal ions: Researchers can leverage TGLDA's ability to form complexes with specific metal ions to separate them from mixtures. This facilitates the study of individual metal ions and their interactions with other molecules [].
    • Control metal-catalyzed reactions: In some research experiments, metal ions can act as unwanted catalysts, accelerating or hindering desired reactions. TGLDA can sequester these metal ions, effectively controlling their influence on the reaction process [].

Preservative Booster:

  • TGLDA can act as a preservative booster. Preservatives are commonly used in scientific research to prevent microbial growth in samples and solutions. However, some metal ions can deactivate preservatives. TGLDA's chelating properties can inactivate these metal ions, enhancing the effectiveness of preservatives and extending the shelf life of research samples [].

Other Potential Applications:

  • Research is ongoing to explore other potential applications of TGLDA in scientific research. Some possibilities include:
    • Drug delivery: TGLDA's ability to chelate metal ions might be useful in designing drug delivery systems that target specific tissues or cells [].
    • Biomaterial development: TGLDA could potentially be used to modify the surface properties of biomaterials, influencing their interaction with biological systems [].

Important Note:

  • While the aforementioned applications hold promise, it's crucial to acknowledge that TGLDA is a relatively new research tool. More studies are needed to fully understand its effectiveness and potential limitations in various scientific research contexts.

Tetrasodium glutamate diacetate is a chelating agent derived from glutamic acid, an amino acid that occurs naturally in various foods. It is classified as an organic salt and is recognized for its ability to bind metal ions, thereby preventing adverse effects on product stability. The chemical formula for tetrasodium glutamate diacetate is C9_9H9_9NNa4_4O8_8, with a molecular weight of 351.13 g/mol. This compound typically appears as an odorless white powder that is highly soluble in water, with solubility reported at 650 g/L at 21°C .

Tetrasodium glutamate diacetate is often utilized in personal care products, including shampoos, lotions, and sunscreens, as well as in household cleaning agents. Its primary function is to act as a chelator, binding to metal ions such as calcium and magnesium, which can interfere with the efficacy of other ingredients in formulations .

GLDA's primary function lies in its chelating properties. Chelating agents bind to metal ions, forming a complex that prevents them from participating in unwanted reactions. In the context of industrial applications:

  • Cosmetics: GLDA chelates metal ions that can catalyze oxidation reactions, improving product stability and shelf life [].
  • Cleaning Products: By chelating metal ions in hard water, GLDA enhances the cleaning performance of soaps and detergents [].
  • Toxicity: Generally considered to be a low-hazard material. However, direct contact may cause mild skin or eye irritation.
  • Flammability: Not flammable.
  • Reactivity: No significant reactivity concerns reported.
Primarily through its chelating properties. When it interacts with metal ions, it forms stable complexes that render these ions inactive. This action helps to prevent undesirable reactions that could destabilize formulations or reduce their effectiveness . The compound can also undergo hydrolysis under certain conditions, leading to the release of its constituent components.

The biological activity of tetrasodium glutamate diacetate has been studied primarily in the context of its safety and efficacy in cosmetic applications. It is considered non-toxic and non-irritating when used in concentrations up to 1% in cosmetic formulations. Studies indicate that it is slowly absorbed through the gastrointestinal tract and minimally through the skin, which contributes to its safety profile . Furthermore, it has been noted that tetrasodium glutamate diacetate does not exhibit significant mutagenic or carcinogenic properties at typical usage levels .

Tetrasodium glutamate diacetate can be synthesized through several methods. One common approach involves the reaction of monosodium glutamate with monochloroacetic acid under alkaline conditions. This process produces tetrasodium glutamate diacetate along with sodium chloride as a by-product . Another method includes reacting monosodium glutamate with hydrogen cyanide and formaldehyde, followed by saponification using sodium hydroxide . These processes highlight the compound's derivation from natural sources while also demonstrating synthetic pathways.

Tetrasodium glutamate diacetate has a wide range of applications across various industries:

  • Personal Care Products: Used as a stabilizer and preservative booster in shampoos, conditioners, lotions, and sunscreens.
  • Household Cleaning Products: Enhances the effectiveness of detergents by binding metal ions that can interfere with cleaning performance.
  • Food Industry: Occasionally utilized as a food additive due to its chelating properties.
  • Industrial

Research on interaction studies involving tetrasodium glutamate diacetate has focused on its ability to enhance the stability of formulations by preventing metal ion-induced degradation. For instance, it has been shown to improve the efficacy of preservatives by sequestering trace metals that could otherwise catalyze degradation reactions. Additionally, studies indicate that this compound exhibits low potential for skin irritation and sensitization, making it suitable for sensitive skin formulations .

Tetrasodium glutamate diacetate shares similarities with several other chelating agents but stands out due to its unique properties derived from natural sources. Below is a comparison with some notable compounds:

Compound NameChemical FormulaSourceUnique Features
Tetrasodium Glutamate DiacetateC9_9H9_9NNa4_4O8_8Synthetic (from glutamic acid)Biodegradable; less aggressive on skin
Ethylenediaminetetraacetic AcidC10_10H16_16N2_2O8_8SyntheticWidely used; persistent environmental concerns
Nitrilotriacetic AcidC6_6H7_7N3_3O6_6SyntheticKnown carcinogen; less favorable for cosmetic use
Citric AcidC6_6H8_8O7_7Natural (citrus fruits)Commonly used; weaker chelation compared to others

Tetrasodium glutamate diacetate's plant-based origin and biodegradable nature make it a more environmentally friendly alternative compared to some traditional chelators like ethylenediaminetetraacetic acid and nitrilotriacetic acid .

Tetrasodium glutamate diacetate possesses the molecular formula C9H9NNa4O8, representing a complex organic salt structure derived from glutamic acid [1] [2] [5]. The compound exhibits a molecular weight of 351.13 grams per mole, which reflects its substantial ionic character due to the presence of four sodium cations [1] [2] [5]. The chemical is officially registered under Chemical Abstracts Service number 51981-21-6 and carries the European Inventory of Existing Commercial Chemical Substances number 257-573-7 [1] [2] [5]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate [1] [2].

PropertyValueReference
Molecular FormulaC9H9NNa4O8 [1] [2] [5]
Molecular Weight351.13 g/mol [1] [2] [5]
CAS Number51981-21-6 [1] [2] [5]
EINECS Number257-573-7 [1] [2] [5]
IUPAC Nametetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate [1] [2]

Structural Characteristics and Stereochemistry

The molecular architecture of tetrasodium glutamate diacetate centers around an L-glutamic acid backbone, which serves as the fundamental structural unit [2] [5]. The compound contains a single chiral center located at the carbon-2 position of the glutamic acid moiety, maintaining the S-configuration characteristic of naturally occurring L-glutamic acid [6] [36]. This stereochemical configuration ensures that the compound retains its biological origin from natural amino acid sources [2] [16].

The structural framework incorporates two carboxymethyl substituents attached to the amino nitrogen atom of the glutamic acid core [1] [2]. These N,N-bis(carboxymethyl) groups create a chelating architecture that enables the molecule to form stable complexes with metal ions [1] [7]. The presence of four sodium cations balances the negative charges from the carboxylate groups, resulting in a neutral salt formation [1] [2].

Research indicates that racemization of the L-configuration occurs extremely slowly under normal conditions, requiring elevated temperatures and extended time periods for significant stereochemical conversion [6]. At ambient temperatures, racemization takes many months to occur, while at temperatures of 95-100°C and reduced pressure, complete racemization requires more than 70 hours [6].

Physical Appearance and Organoleptic Properties

Tetrasodium glutamate diacetate exhibits distinct physical characteristics depending on its form of presentation [1] [2] [8]. In its solid state, the compound appears as a white to off-white crystalline powder that is completely odorless [1] [2] [6]. The powder form demonstrates excellent flow properties and maintains uniform particle distribution [1] [2].

When formulated as an aqueous solution, tetrasodium glutamate diacetate presents as a clear to light yellow viscous liquid [11] [13] [15]. The solution form exhibits a characteristic ammonia odor that becomes more pronounced in concentrated preparations [11] [16]. The color intensity varies from pale yellow to light yellow depending on the concentration and purity of the solution [8] [11] [16].

PropertyValueReference
Physical AppearanceWhite to off-white powder / Light yellow liquid [1] [2] [6] [8]
ColorWhite to off-white (powder) / Light yellow to pale yellow (solution) [8] [11] [16]
OdorOdorless (powder) / Ammonia odor (solution) [1] [2] [11] [16]
Form (powder)Crystalline powder [1] [2] [6]
Form (solution)Clear to light yellow viscous liquid [11] [13] [15]
Density (20°C)1.466 g/cm³ [6] [8] [12]
Vapor Pressure (20°C)80 Pa (0.6 mmHg) [8] [12]
Melting Point280°C (decomposition) [6]
pH (1% solution)11.0-12.0 [11] [13] [16] [27]
Hygroscopic PropertiesHygroscopic [8] [12]

The compound demonstrates hygroscopic properties, readily absorbing moisture from the surrounding atmosphere [8] [12]. This characteristic necessitates careful storage conditions to maintain product integrity and prevent agglomeration of the powder form [8] [12].

Solubility Profile Across pH Spectrum

Tetrasodium glutamate diacetate exhibits exceptional water solubility characteristics across a broad pH range [1] [2] [13]. At 21°C and neutral pH conditions, the compound demonstrates a water solubility of 650 grams per liter, indicating its highly hydrophilic nature [6] [8] [12]. The compound shows complete miscibility in water under most practical conditions [1] [2] [13] [15].

The solubility profile remains consistently high across acidic, neutral, and alkaline pH environments [13] [15] [23]. This wide pH compatibility makes the compound particularly valuable for formulation applications requiring pH flexibility [13] [15]. Research demonstrates that the compound maintains its chelating effectiveness and solubility characteristics from strong acidic to highly alkaline systems [15].

In organic solvents, tetrasodium glutamate diacetate shows limited solubility [13]. The compound exhibits slight solubility in methanol and ethanol, but remains largely insoluble in non-polar organic solvents [13]. This solubility behavior reflects the ionic nature of the compound and its strong affinity for polar, protic solvents [13].

Solvent/ConditionSolubility/BehaviorReference
Water (21°C, pH 7)650 g/L [6] [8] [12]
Water (general)Highly soluble / Completely miscible [1] [2] [13] [15]
Methanol/EthanolSlightly soluble [13]
pH Range StabilityEffective across wide pH range (acidic to alkaline) [13] [15] [23]
Hard Water ConditionsHighly effective [23]
Temperature StabilityStable up to 170°C for 6 hours [15] [18]

The compound demonstrates exceptional performance in hard water conditions, maintaining its solubility and functional properties even in the presence of high concentrations of calcium and magnesium ions [23]. This characteristic distinguishes it from many other chelating agents that may precipitate or lose effectiveness in hard water environments [23].

Stability Characteristics

Thermal Stability Parameters

Tetrasodium glutamate diacetate demonstrates remarkable thermal stability under controlled conditions [15] [18]. Comprehensive thermogravimetric analysis reveals that the compound remains completely stable when exposed to temperatures of 170°C for six hours with no observable decomposition [15] [18]. Extended thermal stability testing at 150°C for one week shows no degradation under alkaline conditions [15] [18].

Research indicates that thermal stability varies significantly with pH conditions [18]. Under alkaline conditions, the compound maintains excellent thermal integrity even at elevated temperatures [15] [18]. However, at pH 7 and below, some degradation begins to occur after 24 hours of exposure to temperatures of 140°C and above [18].

Temperature (°C)DurationStability/NotesReference
1501 weekExtremely stable (alkaline conditions) [15] [18]
1706 hoursNo decomposition observed [15] [18]
14024 hoursSome degradation at pH ≤7 [18]
280Decomposition pointMelting point with decomposition [6]
200-300VariableResearch temperature range [21] [22]
350-4004-12 hoursSignificant degradation observed [22]

The decomposition temperature of tetrasodium glutamate diacetate occurs at approximately 280°C, representing the melting point with simultaneous thermal breakdown [6]. At temperatures exceeding 350°F (177°C), significant degradation becomes apparent, particularly over extended exposure periods of 4-12 hours [22].

pH-Dependent Stability

The pH environment significantly influences the stability profile of tetrasodium glutamate diacetate [15] [18] [23]. Under alkaline conditions, the compound exhibits exceptional stability across a wide temperature range [15] [18]. The compound maintains its chemical integrity and functional properties in pH environments ranging from 8.5 to 12.0 [13] [15] [27].

In neutral and mildly acidic conditions, tetrasodium glutamate diacetate remains stable under normal storage and usage temperatures [18] [23]. However, prolonged exposure to acidic conditions combined with elevated temperatures may lead to gradual degradation [18]. The compound shows optimal stability in alkaline environments, which corresponds to its natural pH when dissolved in water [13] [15] [16].

Research demonstrates that the compound can function effectively across a pH spectrum from strong acidic to highly alkaline systems without significant loss of chelating capacity [15] [23]. This pH versatility makes it suitable for diverse formulation requirements [13] [15] [23].

Spectroscopic Characteristics

Spectroscopic analysis of tetrasodium glutamate diacetate has been conducted using multiple analytical techniques to confirm structural identity and purity [29]. Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy, and High-Performance Liquid Chromatography spectra have been documented for reference standards [29].

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecular structure [29]. The carboxylate groups exhibit distinctive stretching vibrations that can be used for identification and purity assessment [29]. Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule [29].

The spectroscopic data confirms the structural integrity of the compound and serves as analytical reference material for quality control purposes [29]. These analytical methods enable precise identification and quantification of tetrasodium glutamate diacetate in various formulations and applications [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pellets or Large Crystals, Liquid; Liquid; Dry Powder

Hydrogen Bond Acceptor Count

9

Exact Mass

350.99189337 g/mol

Monoisotopic Mass

350.99189337 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

282524-66-7
65345-21-3
51981-21-6
63998-93-6

Wikipedia

Tetrasodium glutamate diacetate

Use Classification

EPA Safer Chemical Functional Use Classes -> Chelating Agents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
L-Glutamic acid, N,N-bis(carboxymethyl)-, sodium salt (1:4): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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